2-(Difluoromethoxy)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

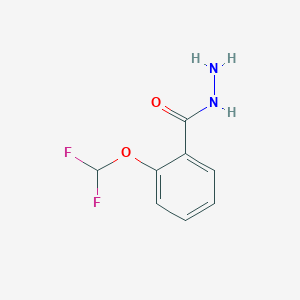

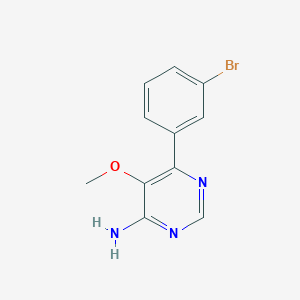

2-(Difluoromethoxy)benzohydrazide is a chemical compound with the molecular formula C8H8F2N2O2 . It has a molecular weight of 202.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-(Difluoromethoxy)benzohydrazide is 1S/C8H8F2N2O2/c9-8(10)14-6-4-2-1-3-5(6)7(13)12-11/h1-4,8H,11H2,(H,12,13) .Physical And Chemical Properties Analysis

2-(Difluoromethoxy)benzohydrazide is a powder that is stored at room temperature . It has a molecular weight of 202.16 .科学的研究の応用

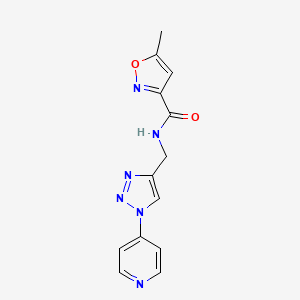

Fluorescence Probes for Reactive Oxygen Species Detection

Researchers have developed novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase, using derivatives of 2-(Difluoromethoxy)benzohydrazide. These probes, HPF and APF, show minimal fluorescence on their own but yield a strongly fluorescent compound, fluorescein, upon reaction with hROS and hypochlorite, enabling specific detection and differentiation of reactive oxygen species in biological systems (Setsukinai et al., 2003).

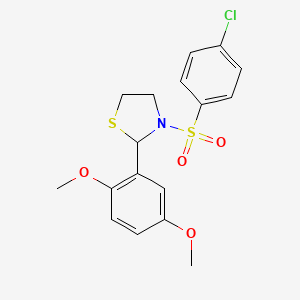

Covalent Organic Frameworks

Condensation of derivatives with hydrazone linkages, including structures related to 2-(Difluoromethoxy)benzohydrazide, has led to the creation of new covalent organic frameworks (COFs). These frameworks, identified as COF-42 and COF-43, exhibit high crystallinity, excellent chemical and thermal stability, and permanent porosity, expanding the scope of applications for COFs in material science and engineering (Uribe-Romo et al., 2011).

Antioxidant Activity of Derivatives

New derivatives synthesized from 2-(Difluoromethoxy)benzohydrazide have shown significant antioxidant activities. These derivatives exhibit better radical scavenging in assays compared to known antioxidants, indicating their potential as therapeutic agents in diseases related to oxidative stress (Nazarbahjat et al., 2014).

Catalytic and DNA Binding Activities

Research on Schiff base ligands derived from benzohydrazide compounds has revealed their utility in catalysis, DNA binding, and antibacterial activities. These ligands, through their metal complexes, offer insights into their roles in biological systems and potential applications in medicinal chemistry (El‐Gammal et al., 2021).

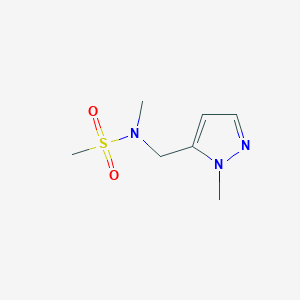

Synthesis of CF2H-containing Heterocycles

Methods for the oxydifluoromethylation of olefinic amides using difluoromethyl sulfones have been explored, leading to the efficient synthesis of CF2H-containing benzoxazines and oxazolines. This process highlights the utility of difluoromethoxy derivatives in synthesizing functionalized heterocycles for pharmaceutical applications (Fu et al., 2016).

作用機序

Target of Action

Benzohydrazide derivatives, a class of compounds to which 2-(difluoromethoxy)benzohydrazide belongs, have been studied for their bioactivity . These compounds have shown activity against various types of cancer , suggesting that their targets may include proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Benzohydrazide derivatives have been found to exhibit cytotoxic properties . This suggests that 2-(Difluoromethoxy)benzohydrazide may interact with its targets to disrupt normal cellular functions, leading to cell death.

Biochemical Pathways

Given the cytotoxic properties of benzohydrazide derivatives , it is plausible that 2-(Difluoromethoxy)benzohydrazide may affect pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

Based on the bioactivity of benzohydrazide derivatives , it can be inferred that 2-(Difluoromethoxy)benzohydrazide may induce cell death in cancer cells.

特性

IUPAC Name |

2-(difluoromethoxy)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10)14-6-4-2-1-3-5(6)7(13)12-11/h1-4,8H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPIOLPQNRDLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)benzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2971317.png)

![N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2971320.png)

![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)

![N-(4-bromo-2-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/no-structure.png)

![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2971328.png)

![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)